5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
The compound 5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one belongs to the triazolopyrimidinone class, a scaffold renowned in medicinal chemistry for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure features a fused triazole-pyrimidine core with angular regiochemistry (7(8H)-one) and substituents at positions 3 (propylthio), 5, and 6 (dimethyl groups). These modifications influence its electronic profile, solubility, and biological interactions.
Properties
IUPAC Name |
5,6-dimethyl-3-propylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-4-5-16-10-13-12-9-11-8(15)6(2)7(3)14(9)10/h4-5H2,1-3H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPPPUDKBCSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C2N1C(=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyrimidin core. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions.
Methylation: : The dimethyl groups are introduced through methylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Nucleophiles like sodium hydride or Grignard reagents, and electrophiles like alkyl halides, are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Biology: : The compound may be utilized in biological studies to investigate its interactions with various biomolecules.
Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery and development.
Industry: : It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Angular vs. Linear Regioisomers
The angular [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold (as in the target compound) contrasts with linear isomers like [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. and demonstrate that regioselectivity depends on the starting materials and electronic factors. For example:
- Norbornene-condensed precursors favor angular isomers due to steric and electronic stabilization .
- Thiouracil derivatives typically yield linear isomers under similar conditions .
The angular structure of the target compound may enhance binding to biological targets (e.g., mitochondrial transporters) compared to linear analogues .
Substituent Effects
Key structural comparisons with similar derivatives include:
Key Observations:
Antimicrobial Activity
While and report antimicrobial activity for glycosylated and carbonitrile-containing triazolopyrimidinones, the target compound’s lipophilicity may broaden its spectrum against Gram-positive pathogens .
Electrochemical and Physicochemical Properties
- Redox Behavior : Derivatives like S1-TP exhibit distinct redox peaks in voltammetric studies, attributed to their chloromethyl groups . The target compound’s dimethyl and propylthio groups likely reduce redox activity, favoring passive diffusion over electron-transfer mechanisms.
- Solubility: The dimethyl groups may reduce aqueous solubility compared to morpholino (S3-TP) or glycosyl-substituted analogues .
Biological Activity
5,6-Dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antiplatelet properties based on recent research findings.
- Molecular Formula : C₇H₈N₄OS
- Molecular Weight : 172.23 g/mol
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrimidines exhibit notable antitumor properties. Specifically, compounds related to this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of several triazolo-pyrimidine derivatives:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- IC50 Values :
- Compound 4c: 17.83 μM against MDA-MB-231.
- Compound 4j: 19.73 μM against MCF-7.
These findings indicate that modifications in the triazolo-pyrimidine structure can enhance antitumor activity ( ).
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. The structural characteristics of triazolo-pyrimidines contribute to their effectiveness against various bacterial strains.
Antibacterial Profile
A study highlighted the antibacterial activity of ticagrelor analogues related to triazolo-pyrimidines:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA).
- Results : Only specific derivatives maintained significant antibacterial activity while others showed no effect at tested concentrations ( ).
Antiplatelet Activity
This compound has been linked to antiplatelet activity similar to ticagrelor. This is particularly relevant in cardiovascular medicine.
The antiplatelet effects are thought to be mediated through inhibition of platelet aggregation pathways. Comparative studies with ticagrelor showed that slight modifications in the chemical structure could retain or even enhance this activity ( ).
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
